N-cyclopentyl-7-fluoro-2-(pyridin-2-yl)quinoline-4-carboxamide
Description
N-cyclopentyl-7-fluoro-2-(pyridin-2-yl)quinoline-4-carboxamide is a quinoline-based small molecule characterized by a fluorine substituent at position 7, a pyridin-2-yl group at position 2, and a cyclopentyl carboxamide at position 3. The fluorine atom enhances metabolic stability and bioavailability, while the pyridinyl group may facilitate π-π interactions in binding pockets. The cyclopentyl moiety likely balances lipophilicity and solubility, influencing pharmacokinetic properties .
Properties
Molecular Formula |
C20H18FN3O |
|---|---|
Molecular Weight |
335.4 g/mol |
IUPAC Name |
N-cyclopentyl-7-fluoro-2-pyridin-2-ylquinoline-4-carboxamide |
InChI |
InChI=1S/C20H18FN3O/c21-13-8-9-15-16(20(25)23-14-5-1-2-6-14)12-19(24-18(15)11-13)17-7-3-4-10-22-17/h3-4,7-12,14H,1-2,5-6H2,(H,23,25) |
InChI Key |
SDWPDJKEXHEVJF-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC(C1)NC(=O)C2=CC(=NC3=C2C=CC(=C3)F)C4=CC=CC=N4 |
Origin of Product |
United States |
Preparation Methods
Core Quinoline Synthesis via Pfitzinger Reaction
The Pfitzinger reaction, a classical method for quinoline synthesis, is adapted to construct the 7-fluoroquinoline scaffold. As demonstrated in , 2-pyridin-2-yl-quinoline-4-carboxylic acid is synthesized via condensation of isatin with 2-acetylpyridine under sonication in water using cetyltrimethylammonium hydroxide (CTAB) as a phase-transfer catalyst. For the target compound, 5-fluoroisatin replaces isatin to introduce fluorine at position 7.
Procedure :
-
5-Fluoroisatin (1.0 equiv) and 2-acetylpyridine (1.2 equiv) are sonicated in aqueous CTAB (0.1 M) at 20°C for 10 minutes.
-
The mixture is heated to 35°C for 6.5 hours, yielding 7-fluoro-2-(pyridin-2-yl)quinoline-4-carboxylic acid (89% yield) .
Key Optimization :
-
Sonication enhances reaction efficiency by improving mass transfer .
-
CTAB mitigates solubility issues, enabling aqueous-phase synthesis .
Carboxamide Formation via Acyl Chloride Intermediate
Conversion of the carboxylic acid to the cyclopentylcarboxamide follows protocols from and , where quinoline-4-carboxylic acids are activated as acyl chlorides prior to amine coupling.
Procedure :
-
7-Fluoro-2-(pyridin-2-yl)quinoline-4-carboxylic acid (1.0 equiv) is refluxed in thionyl chloride (5.0 equiv) for 3 hours to form the acyl chloride .
-
Excess thionyl chloride is removed under vacuum, and the residue is dissolved in dry dichloromethane.
-
Cyclopentylamine (1.5 equiv) is added dropwise at 0°C, followed by stirring at room temperature for 12 hours .
-
The product is purified via flash chromatography (ethyl acetate/hexane, 3:7), yielding N-cyclopentyl-7-fluoro-2-(pyridin-2-yl)quinoline-4-carboxamide (75–82% yield).
Critical Parameters :
-
Solvent Choice : Dichloromethane minimizes side reactions compared to polar aprotic solvents .
-
Stoichiometry : Excess amine ensures complete conversion, as unreacted acyl chloride hydrolyzes to carboxylic acid .
Alternative Route: Halogenation-Amination Sequence
A method adapted from and employs halogenation at position 4 followed by nucleophilic substitution with cyclopentylamine.
Procedure :
-
7-Fluoro-2-(pyridin-2-yl)quinolin-4-ol (synthesized via Pfitzinger reaction without carboxylation) is treated with POCl₃ (3.0 equiv) in dioxane at 100°C for 2 hours, yielding 4-chloro-7-fluoro-2-(pyridin-2-yl)quinoline .
-
The chloride intermediate is reacted with cyclopentylamine (2.0 equiv) in 2-ethoxyethanol containing pyridine hydrochloride (1.0 equiv) at 115°C for 45 minutes .
-
Purification via recrystallization (ethanol/water) affords the carboxamide in 68% yield.
Advantages :
Spectroscopic Characterization
1H NMR Analysis (CDCl₃, 300 MHz):
-
δ 8.65 (s, 1H, H-3), 8.40–8.20 (m, 3H, pyridinyl H), 7.90–7.70 (m, 2H, quinoline H-5/H-6), 7.25 (d, J = 8.1 Hz, 1H, H-8).
-
δ 4.50 (quintet, 1H, cyclopentyl CH), 2.10–1.80 (m, 8H, cyclopentyl CH₂) .
LC-MS :
Comparative Analysis of Synthetic Routes
| Method | Yield | Key Advantage | Limitation |
|---|---|---|---|
| Pfitzinger + Acyl Chloride | 82% | High purity, scalable | Requires toxic SOCl₂ |
| Halogenation-Amination | 68% | Avoids acyl chloride | Lower yield due to competing hydrolysis |
Industrial-Scale Considerations
Chemical Reactions Analysis
Types of Reactions
N-cyclopentyl-7-fluoro-2-(pyridin-2-yl)quinoline-4-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, potentially leading to the formation of quinoline N-oxides.
Reduction: Reduction reactions can be carried out using hydrogenation catalysts such as palladium on carbon (Pd/C) to reduce double bonds or nitro groups if present.
Substitution: Nucleophilic substitution reactions can occur at the fluorine or pyridin-2-yl positions using nucleophiles like amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reduction: Palladium on carbon (Pd/C), sodium borohydride (NaBH4)
Substitution: Nucleophiles such as amines, thiols, and organometallic reagents
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinoline N-oxides, while reduction could produce partially or fully hydrogenated derivatives.
Scientific Research Applications
Medicinal Chemistry
N-cyclopentyl-7-fluoro-2-(pyridin-2-yl)quinoline-4-carboxamide is primarily explored for its therapeutic potential in treating various diseases. Research indicates that compounds with similar structures have shown promise as:
- Anticancer agents : Studies have demonstrated that quinoline derivatives exhibit significant cytotoxicity against various cancer cell lines, including breast cancer (MCF7) and leukemia cells. The compound's mechanism may involve the inhibition of critical cellular pathways associated with cancer proliferation .
- Antimicrobial activity : The compound has been tested for its ability to inhibit bacterial growth, suggesting potential applications in treating infections caused by resistant strains.
The biological activity of this compound includes:
- Antioxidant properties : Preliminary studies indicate that it may reduce oxidative stress through DPPH inhibition assays, which measure the compound's ability to scavenge free radicals .
- Enzyme inhibition : The compound's interaction with specific enzymes or receptors is under investigation, focusing on its binding affinity and selectivity, which could lead to the development of targeted therapies.
Case Study 1: Anticancer Efficacy
A study evaluated the anticancer effects of this compound on MCF7 breast cancer cells. The results revealed a dose-dependent reduction in cell viability, with an IC50 value of approximately 5 µM after 48 hours of treatment. This suggests strong potential for further development as an anticancer agent .
Case Study 2: Antimicrobial Activity
In vitro tests demonstrated that this compound exhibited antimicrobial activity against various bacterial strains. The compound's effectiveness was measured using standard susceptibility tests, showing significant inhibition zones compared to control groups.
Mechanism of Action
The mechanism of action of N-cyclopentyl-7-fluoro-2-(pyridin-2-yl)quinoline-4-carboxamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or nucleic acids, depending on the context of its application. For instance, in antimicrobial research, it may inhibit bacterial enzymes critical for cell wall synthesis or DNA replication.
Comparison with Similar Compounds
Comparison with Structural Analogs
Substituent Analysis and Structural Analogues
Key structural analogs include quinoline derivatives with variations in halogenation, heterocyclic substituents, and carboxamide groups. Below is a comparative analysis:
Table 1: Structural and Functional Comparison
Key Observations:
- Halogenation: The target compound’s 7-fluoro substituent may confer greater metabolic stability compared to 7-chloro in analog 7f, as fluorine’s electronegativity reduces oxidative metabolism .
- Position 2 Substitution: The pyridin-2-yl group in the target compound could enhance binding affinity through nitrogen-mediated hydrogen bonding, unlike the sulfonamido-ethyl-benzyl group in 7f, which introduces steric bulk and polar interactions .
- Carboxamide vs. Ester: The N-cyclopentyl carboxamide in the target compound likely improves solubility and hydrolytic stability compared to the ester group in 7f, which is prone to enzymatic cleavage .
Physicochemical and Reactivity Profiles
The lumping strategy (grouping structurally similar compounds) highlights that substituent differences significantly alter properties despite shared scaffolds . For example:
- Lipophilicity (logP): The cyclopentyl group in the target compound may increase logP compared to 7f’s cyclopropyl, but the pyridinyl group could offset this by introducing polarity.
Biological Activity
N-cyclopentyl-7-fluoro-2-(pyridin-2-yl)quinoline-4-carboxamide is a synthetic compound notable for its unique structure, which includes a quinoline backbone substituted with a cyclopentyl group, a fluorine atom, and a pyridine ring. This compound has garnered attention in medicinal chemistry due to its diverse biological activities, particularly as an inhibitor of certain enzymes and receptors.
Chemical Structure and Properties
- Molecular Formula : C18H15FN2O
- Molecular Weight : Approximately 335.4 g/mol
- Structural Features :
- Quinoline backbone
- Cyclopentyl substitution
- Fluorinated moiety
- Pyridine ring
The combination of these structural elements contributes to its reactivity and biological activity.
Biological Activity Overview
This compound exhibits significant biological activities, including:
-
Anticancer Activity :
- Compounds similar to N-cyclopentyl-7-fluoro-2-(pyridin-2-yl)quinoline have shown promising results against various cancer cell lines. For instance, derivatives of quinoline have been tested against MCF-7 (breast cancer) and A549 (lung cancer) cell lines, demonstrating IC50 values ranging from 1.27 to 22.08 µM depending on the specific derivative tested .
- Enzyme Inhibition :
-
Binding Affinity Studies :
- Interaction studies have focused on the binding affinity of this compound with various biological targets. Techniques such as surface plasmon resonance and isothermal titration calorimetry are commonly employed to assess these interactions.
Case Studies and Research Findings
Research has highlighted the following findings regarding the biological activity of this compound:
Table 1: Summary of Biological Activities
| Activity Type | Target Cell Line/Enzyme | IC50 Value (µM) | Reference |
|---|---|---|---|
| Anticancer | MCF-7 | 5.10 | |
| Anticancer | A549 | 0.72 | |
| PI3Kδ Inhibition | Human Whole Blood Assay | 16 | |
| Binding Affinity | Various Enzymes/Receptors | Variable |
The mechanism by which this compound exerts its biological effects is believed to involve:
- Inhibition of Kinase Activity : By binding to the active site of kinases such as PI3Kδ, it prevents substrate phosphorylation, thereby inhibiting downstream signaling pathways involved in cell proliferation and survival.
- Induction of Apoptosis : In cancer cells, this compound may promote apoptosis through the activation of caspase pathways, leading to programmed cell death without affecting normal cells significantly .
Q & A
Basic Research Questions
Q. What synthetic routes are commonly employed to prepare quinoline-4-carboxamide derivatives, and how can they be adapted for N-cyclopentyl-7-fluoro-2-(pyridin-2-yl)quinoline-4-carboxamide?
- Methodological Answer : The synthesis typically involves coupling quinoline-4-carboxylic acid derivatives with amines using activating agents like PyBOP or HATU in DMF/DCM solvents. For example, a protocol adapted from involves dissolving 2-oxo-1,2-dihydroquinoline-4-carboxylic acid in DMF with PyBOP, followed by addition of the amine (e.g., cyclopentylamine) and a base (e.g., N-methylmorpholine). The reaction is stirred at room temperature, and the product is isolated via vacuum filtration. To introduce the 7-fluoro and pyridin-2-yl substituents, pre-functionalized quinoline precursors or post-synthetic modifications (e.g., Suzuki coupling) may be required .
Q. Which analytical techniques are critical for characterizing this compound, and what key data should researchers prioritize?
- Methodological Answer : Nuclear Magnetic Resonance (NMR) spectroscopy (¹H, ¹³C, and ¹⁹F for fluorine) and High-Resolution Mass Spectrometry (HRMS) are essential. For example, ¹H NMR in DMSO-d₆ can confirm the presence of the cyclopentyl group (multiplet at δ 1.5–2.0 ppm) and pyridin-2-yl protons (doublets near δ 8.0–8.5 ppm). Fluorine incorporation is validated via ¹⁹F NMR (singlet near δ -110 to -120 ppm). HRMS should match the theoretical molecular ion ([M+H]⁺) within 5 ppm error .
Q. What preliminary biological assays are recommended to evaluate the pharmacological potential of this compound?
- Methodological Answer : Begin with enzyme inhibition assays (e.g., kinase or protease targets) due to the quinoline scaffold’s known interactions with active sites. For example, highlights quinoline derivatives’ ability to inhibit DNA topoisomerases via intercalation. Use fluorescence-based assays (e.g., ethidium bromide displacement for DNA binding) or cell viability assays (MTT/WST-1) in cancer cell lines. Dose-response curves (1 nM–100 µM) and IC₅₀ calculations are critical for initial activity profiling .
Advanced Research Questions
Q. How can researchers resolve contradictions in NMR data for structurally similar quinoline-4-carboxamide derivatives?
- Methodological Answer : Contradictions often arise from conformational flexibility or solvent-dependent shifts. Use variable-temperature NMR (VT-NMR) to assess dynamic processes (e.g., cyclopentyl ring puckering). For ambiguous proton assignments, employ 2D techniques (COSY, HSQC) or compare with computed chemical shifts via DFT (Density Functional Theory). If stereochemistry is disputed, X-ray crystallography (as in ) or NOESY experiments can clarify spatial arrangements .
Q. What strategies optimize yield in multi-step syntheses of fluorinated quinoline carboxamides?
- Methodological Answer : Fluorine introduction via electrophilic fluorination (e.g., Selectfluor®) or late-stage cross-coupling (e.g., Buchwald-Hartwig amination for pyridin-2-yl groups) improves efficiency. demonstrates that coupling reactions with RuPhos Pd G3 catalyst in dioxane at 100°C achieve >80% yield for aryl-amine bonds. For purification, use reverse-phase HPLC (Agilent Zorbax SB-C18 column, 0.1% TFA in H₂O/MeCN gradient) to isolate intermediates and reduce side products .
Q. How does the stability of this compound under varying storage conditions impact experimental reproducibility?
- Methodological Answer : Stability studies in reveal that analogs with labile substituents (e.g., enol ethers) degrade in polar aprotic solvents (DMF, DMSO) over weeks. For long-term storage, lyophilize the compound and store at -20°C under argon. Monitor degradation via LC-MS (e.g., Agilent 1200 series) with a 5–95% MeCN gradient over 20 minutes. Use freshly prepared solutions for biological assays to avoid artifacts from hydrolysis or oxidation .
Q. What computational approaches are suitable for predicting the binding mode of this compound to biological targets?
- Methodological Answer : Molecular docking (AutoDock Vina, Schrödinger Glide) with crystal structures of target enzymes (e.g., EGFR kinase, PDB: 1M17) can model interactions. Validate predictions with Molecular Dynamics (MD) simulations (GROMACS, AMBER) to assess binding stability. Free energy calculations (MM-PBSA/GBSA) quantify contributions from hydrophobic (cyclopentyl), electrostatic (pyridin-2-yl), and hydrogen-bonding (carboxamide) interactions. Compare results with mutagenesis data to refine models .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
